Dodecane-1,12-diamine;perchloric acid
Description
Overview of Long-Chain Aliphatic Diammonium Salts in Chemical Science
Long-chain aliphatic diammonium salts are a class of organic compounds characterized by a long hydrocarbon chain with ammonium (B1175870) groups at both ends, balanced by counter-anions. These salts are of significant interest in various fields of chemical science due to their amphiphilic nature, which allows them to self-assemble into a variety of supramolecular structures such as micelles, vesicles, and liquid crystals. The length of the aliphatic chain plays a crucial role in determining the physical and chemical properties of these salts, including their solubility, melting point, and critical micelle concentration.
The ability of these salts to form ordered structures makes them valuable in applications such as:
Crystal Engineering: As building blocks for designing new crystalline materials with specific architectures and functionalities.
Materials Science: In the formation of nanomaterials, gels, and other soft matter.
Biochemistry: In the study of biological membranes and as agents for precipitating polyanions like DNA. nih.gov
Research into long-chain aliphatic diammonium salts has provided insights into the fundamental principles of molecular self-assembly and the design of functional materials. The choice of the counter-anion also significantly influences the properties of the resulting salt, affecting its stability, solubility, and potential applications.
Significance of Dodecane-1,12-diamine as a Building Block in Salt Formation
Dodecane-1,12-diamine, with the chemical formula NH₂(CH₂)₁₂NH₂, is a long-chain aliphatic diamine that serves as a versatile building block in the synthesis of a wide range of chemical structures. sigmaaldrich.comnih.gov Its significance in salt formation, particularly in creating diammonium salts, stems from several key features:
Long, Flexible Chain: The twelve-carbon chain provides significant van der Waals interactions, which are crucial for the self-assembly and stabilization of supramolecular structures. This flexibility allows the molecule to adopt various conformations, which can be important in crystal packing and the formation of complex architectures. sigmaaldrich.com
Terminal Amino Groups: The two primary amino groups at either end of the dodecane (B42187) chain are readily protonated by acids to form diammonium cations. These charged end groups can then participate in strong electrostatic interactions and hydrogen bonding with counter-anions and solvent molecules. nih.gov
Versatility in Synthesis: Dodecane-1,12-diamine is a key monomer in the production of polymers such as nylon 12,12. It is also used in the synthesis of metal complexes and as a linker in the construction of metal-organic frameworks (MOFs).
The combination of a long hydrophobic chain and hydrophilic ammonium end groups makes dodecane-1,12-diammonium salts model systems for studying the interplay of different non-covalent interactions in the formation of organized molecular assemblies.
Current Research Landscape and Gaps for Dodecane-1,12-diammonium Perchlorate (B79767)
A review of the current scientific literature indicates that while there is extensive research on long-chain aliphatic diammonium salts and the building block dodecane-1,12-diamine, specific studies focusing on Dodecane-1,12-diammonium perchlorate are notably scarce. The research landscape can be characterized by a significant focus on the constituent components rather than the combined salt.
What is Known:
Dodecane-1,12-diamine: Its synthesis, physical properties, and applications in polymer chemistry and supramolecular chemistry are well-documented. sigmaaldrich.comtcichemicals.com
Perchlorate Anion (ClO₄⁻): The perchlorate anion is a well-known strong oxidizing agent and is used in a variety of applications, including rocket propellants and fireworks. nih.gov The thermal decomposition of ammonium perchlorate, a related compound, has been extensively studied. dtic.milrsc.orgresearchgate.netkashanu.ac.ir The decomposition of ammonium perchlorate is known to be a complex process that can be catalyzed by various substances. rsc.orgresearchgate.netkashanu.ac.ir
Long-Chain Diammonium Salts: The self-assembly and structural properties of various long-chain diammonium salts with different counter-anions (e.g., halides, carboxylates) have been investigated.
Identified Gaps in Research:
The primary gap is the lack of dedicated research on the synthesis, characterization, and properties of Dodecane-1,12-diammonium perchlorate. This gap presents several opportunities for future investigation:
Synthesis and Crystal Structure: There is a need for studies detailing the synthesis of high-purity Dodecane-1,12-diammonium perchlorate and a thorough characterization of its crystal structure. Understanding the crystal packing and hydrogen bonding network would provide fundamental insights into its solid-state properties.
Thermal Properties: Given the oxidizing nature of the perchlorate anion, the thermal stability and decomposition mechanism of Dodecane-1,12-diammonium perchlorate are of significant interest. Research in this area could reveal its potential as an energetic material or for high-temperature applications.
Self-Assembly in Solution: Investigating the self-assembly behavior of this salt in various solvents would be crucial to understanding its potential for forming micelles, vesicles, or other nanostructures.
Comparative Studies: A comparative analysis of Dodecane-1,12-diammonium perchlorate with other long-chain diammonium salts featuring different anions would help to elucidate the specific role of the perchlorate ion in determining the material's properties.
Structure
3D Structure of Parent
Properties
CAS No. |
557773-43-0 |
|---|---|
Molecular Formula |
C12H30Cl2N2O8 |
Molecular Weight |
401.28 g/mol |
IUPAC Name |
dodecane-1,12-diamine;perchloric acid |
InChI |
InChI=1S/C12H28N2.2ClHO4/c13-11-9-7-5-3-1-2-4-6-8-10-12-14;2*2-1(3,4)5/h1-14H2;2*(H,2,3,4,5) |
InChI Key |
FIGTWVSAXRPLFI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCN)CCCCCN.OCl(=O)(=O)=O.OCl(=O)(=O)=O |
Origin of Product |
United States |
Synthetic Methodologies for Dodecane 1,12 Diammonium Perchlorate
Stoichiometric Acid-Base Reaction Pathways for Diammonium Perchlorate (B79767) Formation
The fundamental approach to synthesizing dodecane-1,12-diammonium perchlorate is through a direct acid-base neutralization reaction. This reaction involves treating dodecane-1,12-diamine with a stoichiometric amount of perchloric acid. As dodecane-1,12-diamine possesses two primary amine groups at its terminals, it acts as a di-base, capable of accepting two protons.
The reaction proceeds as follows:
NH₂(CH₂)₁₂NH₂ + 2HClO₄ → [NH₃(CH₂)₁₂NH₃]²⁺(ClO₄⁻)₂
This reaction is typically carried out in a suitable solvent that can dissolve both the diamine and the resulting salt to some extent, facilitating a homogeneous reaction environment. The choice of solvent is critical and can influence the reaction rate and the ease of product isolation. Common solvents for such reactions include lower alcohols like ethanol (B145695) or methanol, or aqueous solutions. The high exothermicity of the neutralization reaction requires careful control of the addition rate of the perchloric acid to the diamine solution, often with external cooling to maintain a stable reaction temperature.
The stoichiometry of the reactants is a crucial factor. A molar ratio of 1:2 for dodecane-1,12-diamine to perchloric acid is theoretically required for the complete formation of the diperchlorate salt. Any deviation from this ratio can lead to the formation of a mixture of the mono- and di-perchlorate salts, or leave unreacted starting materials, complicating the purification process.
Optimization of Crystallization Techniques for Dodecane-1,12-diammonium Perchlorate
Crystallization is a pivotal step in the purification of dodecane-1,12-diammonium perchlorate, aiming to isolate the salt in a highly pure, crystalline form. The solubility of the salt is a key parameter guiding the choice of crystallization method. Due to the long hydrophobic dodecane (B42187) chain, the salt's solubility characteristics can be complex.
Several crystallization techniques can be employed:
Cooling Crystallization: This is a common method where the salt is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. Subsequent slow cooling of the solution reduces the solubility of the salt, leading to the formation of crystals. The rate of cooling is a critical parameter; slow cooling generally promotes the growth of larger, more well-defined crystals with higher purity.
Evaporative Crystallization: This method involves the slow evaporation of the solvent from a solution of the salt. As the solvent evaporates, the concentration of the salt increases, eventually exceeding its solubility limit and leading to crystallization. This technique is often performed at a constant temperature and can yield high-quality crystals.
The selection of an appropriate solvent system is paramount for successful crystallization. The ideal solvent should exhibit a significant difference in the solubility of the salt at high and low temperatures for cooling crystallization, and should be miscible with the chosen anti-solvent for the anti-solvent method.
Investigation of Reaction Conditions on Yield and Purity of the Salt
The yield and purity of the final dodecane-1,12-diammonium perchlorate product are highly dependent on the reaction and crystallization conditions. A systematic investigation of these parameters is essential for optimizing the synthesis.
| Parameter | Condition | Effect on Yield | Effect on Purity |
| Reactant Stoichiometry | 1:2 (Diamine:Acid) | Maximizes conversion to the desired salt. | High, minimizes unreacted starting materials. |
| Excess Acid | Can lead to the formation of acidic impurities. | Lower, requires additional purification steps. | |
| Excess Diamine | Results in incomplete reaction and contamination. | Lower, requires removal of unreacted diamine. | |
| Reaction Temperature | Low (0-25 °C) | May be slower but can improve selectivity. | Generally higher, minimizes side reactions. |
| High | Increases reaction rate but may promote decomposition. | Can be lower due to potential side reactions. | |
| Solvent Choice | Polar Protic (e.g., Ethanol) | Good solubility for reactants and product. | Facilitates pure crystal formation. |
| Apolar | Poor solubility may lead to heterogeneous reaction. | May be difficult to achieve high purity. | |
| Crystallization Cooling Rate | Slow | Can lead to larger, more perfect crystals. | Higher, allows for better exclusion of impurities. |
| Fast | Often results in smaller, less pure crystals. | Lower, can lead to inclusion of impurities. |
Detailed Research Findings:
Stoichiometry: Precise control over the molar ratio of dodecane-1,12-diamine to perchloric acid is critical. Potentiometric titration can be employed to monitor the progress of the neutralization and ensure the endpoint is reached accurately, thus maximizing the yield of the desired diperchlorate salt and enhancing its purity.
Temperature Control: Maintaining a consistent and controlled temperature during the reaction and crystallization is vital. Exothermic reactions can lead to localized overheating, potentially causing degradation of the organic diamine or the perchlorate salt. The use of a jacketed reactor with a circulating cooling fluid is often recommended.
Solvent Selection: The choice of solvent not only affects the reaction kinetics but also the crystal habit and purity. A solvent that provides good solubility at higher temperatures and poor solubility at lower temperatures is ideal for cooling crystallization. Furthermore, the solvent should be easily removable from the final product.
Scalability Considerations for Dodecane-1,12-diammonium Perchlorate Synthesis
Scaling up the synthesis of dodecane-1,12-diammonium perchlorate from a laboratory to an industrial scale introduces several challenges that need to be addressed to ensure safety, efficiency, and product consistency.
Key Scalability Factors:
| Factor | Laboratory Scale | Industrial Scale | Considerations for Scale-Up |
| Heat Management | Easily managed with ice baths. | Requires efficient heat exchange systems (e.g., jacketed reactors, cooling coils). | The exothermic nature of the neutralization reaction can lead to thermal runaway if not properly controlled. |
| Mass Transfer | Efficient mixing is easily achieved. | Requires powerful and well-designed agitation systems to ensure homogeneity. | Inadequate mixing can lead to localized concentration gradients, affecting reaction rate and product quality. |
| Solid Handling | Filtration and drying are straightforward. | Requires specialized equipment for large-scale filtration, washing, and drying of the crystalline product. | The physical properties of the crystals (size, shape) can affect the efficiency of these operations. |
| Process Control | Manual control of parameters. | Requires automated process control systems for monitoring and adjusting temperature, pH, and addition rates. | Ensures batch-to-batch consistency and operational safety. |
| Safety | Standard laboratory safety protocols. | Rigorous safety protocols are essential due to the energetic nature of perchlorates and the handling of corrosive acid. | This includes explosion-proof equipment and remote handling procedures where necessary. |
The transition from laboratory to industrial production necessitates a thorough process hazard analysis (PHA) to identify and mitigate potential risks associated with handling larger quantities of perchloric acid and the resulting energetic salt. The design of the industrial process must prioritize inherent safety principles to minimize the risk of accidents.
Structural Characterization and Crystallography of Dodecane 1,12 Diammonium Perchlorate
Single Crystal X-ray Diffraction Analysis of Dodecane-1,12-diammonium Perchlorate (B79767)
Based on the analysis of analogous short-chain α,ω-alkanediammonium perchlorates, it is highly probable that dodecane-1,12-diammonium perchlorate crystallizes in the monoclinic system. For instance, the crystal structure of butane-1,4-diammonium bis(perchlorate) was determined to be monoclinic, belonging to the space group C2/m. nih.govresearchgate.net This space group implies specific symmetry elements are present in the crystal, including a twofold rotation axis and a mirror plane. It is anticipated that the longer dodecane (B42187) derivative would adopt a similar, highly symmetric packing arrangement.
Table 1: Expected Crystallographic Data for Dodecane-1,12-diammonium Perchlorate Data extrapolated from the analysis of Butane-1,4-diammonium bis(perchlorate). nih.gov
| Parameter | Expected Value |
| Crystal System | Monoclinic |
| Space Group | C2/m |
| Z (Formula units per cell) | 2 |
In the solid state, the long, flexible dodecane chain of the cation is expected to adopt a sterically favorable, low-energy conformation. To maximize packing efficiency and van der Waals interactions, the hydrocarbon chain typically assumes a fully extended, all-trans (anti-periplanar) conformation. nih.gov This linear arrangement allows for the cations to pack together in an ordered, parallel fashion. In the crystal structure of butane-1,4-diammonium bis(perchlorate), the cation's hydrocarbon chain is observed to be fully extended and planar. nih.gov Similarly, the ethane (B1197151) chain in N,N′-Bis(2-ammoniobenzyl)ethane-1,2-diammonium–nitrate (B79036)–perchlorate is found in an all-trans arrangement. nih.govresearchgate.net While the long dodecane chain can adopt chiral helical conformations when complexed within host molecules, in a simple salt structure it is most likely to be in a linear, non-helical form. rsc.org The two ammonium (B1175870) groups (-NH₃⁺) at the termini of the chain act as crucial anchor points for hydrogen bonding interactions.
The perchlorate anion (ClO₄⁻) possesses a tetrahedral geometry, with the chlorine atom at the center and four oxygen atoms at the vertices. In crystalline structures, the Cl-O bond lengths and O-Cl-O bond angles may show slight deviations from ideal tetrahedral symmetry (109.5°) due to the influence of the crystal packing environment and hydrogen bonding.
A common feature in the crystallography of salts containing the perchlorate anion is positional disorder. nih.gov This occurs when the anion occupies two or more slightly different orientations within the same lattice site. This is often attributed to the anion's high symmetry and relatively weak interactions, allowing for rotational motion that becomes "frozen" in multiple positions upon crystallization. In the mixed salt N,N′-Bis(2-ammoniobenzyl)ethane-1,2-diammonium–nitrate–perchlorate, one anionic site is occupied by an ordered perchlorate ion, while another site shows disorder between nitrate and perchlorate ions. nih.gov
Crystalline Packing and Supramolecular Architecture of the Salt
Hydrogen bonding plays a pivotal role in stabilizing the crystal lattice of dodecane-1,12-diammonium perchlorate. The ammonium groups (-NH₃⁺) are strong hydrogen bond donors, while the oxygen atoms of the perchlorate anions are effective acceptors. This leads to the formation of an extensive three-dimensional network of N-H···O hydrogen bonds. researchgate.net
In the structure of butane-1,4-diammonium bis(perchlorate), each hydrogen atom of the ammonium groups is involved in bifurcated interactions with the perchlorate anions, creating an intricate and robust network. nih.govresearchgate.net This means each N-H group donates a hydrogen bond to two different oxygen atoms simultaneously. This complex web of interactions links the organic and inorganic layers, defining the supramolecular structure and contributing significantly to the thermal stability of the crystal. In addition to the strong N-H···O bonds, weaker C-H···O interactions between the methylene (B1212753) groups of the alkyl chain and the perchlorate oxygen atoms are also likely to be present, further stabilizing the crystal packing. researchgate.net
Table 2: Expected Hydrogen-Bond Geometry Data extrapolated from the analysis of Butane-1,4-diammonium bis(perchlorate). researchgate.net
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
| N–H···O | ~0.89 | ~2.2 - 2.7 | ~3.0 - 3.4 | ~130 - 155 |
Characterization of Bifurcated Hydrogen Bonding Interactions
In the crystalline structure of Dodecane-1,12-diammonium perchlorate, the ammonium groups (-NH3+) act as hydrogen bond donors, while the oxygen atoms of the perchlorate anions (ClO4-) serve as acceptors. A notable feature in similar alkylammonium perchlorate structures is the presence of bifurcated hydrogen bonds. A bifurcated hydrogen bond occurs when one hydrogen atom from a donor group (in this case, an N-H bond of the ammonium cation) interacts simultaneously with two acceptor atoms (oxygen atoms of the perchlorate anion).
This type of interaction is common for the perchlorate anion due to its tetrahedral geometry and the distribution of negative charge across its four oxygen atoms. Molecular dynamics simulations of aqueous perchlorate solutions have shown that bifurcated and even trifurcated hydrogen bonds are plausible mechanisms of interaction. rsc.orgsci-hub.seresearchgate.net In the solid state, these multi-center bonds contribute significantly to the stability of the crystal lattice.
The geometry of these bifurcated N-H···O bonds would be characterized by specific bond lengths and angles. Typically, the N-H bond length is around 1.0 Å. The H···O distances in a bifurcated bond would be longer than in a simple, linear hydrogen bond, and the N-H···O angle would deviate significantly from 180°. The presence of these interactions creates a more complex and interconnected hydrogen-bonding network than would be possible with simple two-center bonds alone.
Below is a hypothetical data table illustrating the expected geometric parameters for bifurcated hydrogen bonds in Dodecane-1,12-diammonium perchlorate, based on typical values for similar structures.
| Donor (D) | Hydrogen (H) | Acceptor (A1) | Acceptor (A2) | d(D-H) (Å) | d(H···A1) (Å) | d(H···A2) (Å) | ∠(D-H···A1) (°) | ∠(D-H···A2) (°) |
| N | H1 | O1(ClO4) | O2(ClO4) | ~1.02 | ~2.2-2.5 | ~2.3-2.6 | ~130-150 | ~125-145 |
| N | H2 | O3(ClO4) | O4(ClO4) | ~1.02 | ~2.1-2.4 | ~2.2-2.5 | ~135-155 | ~130-150 |
Analysis of Other Intermolecular Interactions
Van der Waals Interactions: The long, nonpolar dodecane chains of the cations interact with each other through van der Waals forces. These interactions are critical in determining the packing of the alkyl chains, which often align in parallel arrays to maximize these stabilizing contacts. This can lead to layered structures in the crystal lattice, with alternating polar regions (containing the ammonium and perchlorate ions) and nonpolar regions (containing the alkyl chains).
A summary of these intermolecular interactions is presented in the table below.
| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) | Significance |
| Bifurcated H-Bond | N-H | O (perchlorate) | H···O: ~2.1-2.6 | Major contributor to lattice energy and structural organization. |
| Van der Waals | C-H (alkyl chain) | C-H (alkyl chain) | >3.5 | Governs the packing and alignment of the long hydrocarbon tails. |
| Unconventional H-Bond | C-H (alkyl chain) | O (perchlorate) | H···O: ~2.4-3.0 | Provides additional stabilization to the crystal lattice. |
Polymorphism and Phase Transitions in Dodecane-1,12-diammonium Perchlorate
Long-chain n-alkylammonium salts are well-known for exhibiting complex polymorphic behavior and undergoing temperature-induced phase transitions. slideserve.comacs.org It is highly probable that Dodecane-1,12-diammonium perchlorate would also display such phenomena.
Polymorphism: Polymorphism is the ability of a substance to crystallize into two or more different crystal structures. For a flexible molecule like Dodecane-1,12-diammonium perchlorate, different polymorphs can arise from variations in the conformation of the alkyl chain (e.g., all-trans vs. gauche conformations), different arrangements of the hydrogen-bonding networks, or different packing motifs of the cations and anions. These different crystalline forms would exhibit distinct physical properties, such as melting point, solubility, and stability. The formation of a particular polymorph can be influenced by crystallization conditions like solvent, temperature, and rate of cooling.
Phase Transitions: Alkylammonium salts often undergo solid-solid phase transitions upon heating before they reach their melting point. researchgate.netnih.gov These transitions are typically associated with an increase in molecular motion within the crystal lattice. For Dodecane-1,12-diammonium perchlorate, one could expect a transition from a more ordered, low-temperature phase to a more disordered, high-temperature phase. This disorder could involve:
Rotational motion: The alkyl chains may gain rotational freedom around their long axis.
Conformational changes: The introduction of gauche defects into the all-trans alkyl chains.
Cation/Anion dynamics: Increased librational (wobbling) motion of the ammonium and perchlorate groups.
These phase transitions are reversible and can be detected by techniques such as differential scanning calorimetry (DSC), X-ray diffraction, and spectroscopy. slideserve.comresearchgate.net For instance, a transition might be observed from a low-temperature crystalline phase to a higher-temperature "rotator" phase, where the alkyl chains are rotationally disordered while the head groups maintain a degree of positional order. acs.org
The expected thermal behavior is summarized in the table below.
| Phenomenon | Description | Driving Factors | Expected Temperature Range |
| Polymorphism | Existence of multiple crystal structures. | Crystallization conditions, solvent, temperature. | N/A (depends on formation) |
| Phase Transition | Transformation from one solid phase to another. | Increase in thermal energy leading to increased molecular motion. | Below the melting point. |
Spectroscopic Investigations of Dodecane 1,12 Diammonium Perchlorate
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for obtaining a molecular fingerprint of the compound. These methods are complementary, probing the vibrational modes of the molecule to provide information on functional groups and intermolecular forces. thermofisher.comspectroscopyonline.com
Assignment of Characteristic Vibrational Modes of the Protonated Amine Groups
The protonation of the terminal amine groups in dodecane-1,12-diamine to form ammonium (B1175870) (-NH₃⁺) groups gives rise to characteristic vibrational modes that are readily identifiable in the IR and Raman spectra. The N-H stretching vibrations are particularly sensitive to the local environment and are typically observed as broad bands in the region of 3300-2800 cm⁻¹. rsc.orgresearchgate.net This broadening is a hallmark of hydrogen bonding.
The bending vibrations of the -NH₃⁺ group also provide valuable structural information. The asymmetric bending mode (δₐₛ) typically appears around 1630-1550 cm⁻¹, while the symmetric bending mode (δₛ) is found near 1550-1500 cm⁻¹. nih.govpitt.edu These modes, particularly the stretching vibrations, are crucial for analyzing the extent and nature of hydrogen bonding within the crystal lattice. tandfonline.com
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
|---|---|---|
| ν(N-H) | 3300 - 2800 | Asymmetric and symmetric N-H stretching |
| δₐₛ(NH₃⁺) | 1630 - 1550 | Asymmetric NH₃⁺ bending (scissoring) |
| δₛ(NH₃⁺) | 1550 - 1500 | Symmetric NH₃⁺ bending (scissoring) |
Identification of Perchlorate (B79767) Anion Vibrational Signatures
The perchlorate anion (ClO₄⁻), which possesses tetrahedral (Tₑ) symmetry in its free state, has four fundamental vibrational modes. publish.csiro.au However, in the solid state, interactions with the cation and crystal field effects can lower this symmetry, leading to the splitting of degenerate modes and the appearance of bands that are formally inactive in the IR or Raman spectra. mdpi.comnih.gov
The most intense band in the IR spectrum of perchlorate is the triply degenerate asymmetric stretching mode (ν₃), typically observed as a strong, broad band around 1100 cm⁻¹. mdpi.comacs.org The symmetric stretching mode (ν₁) is formally IR-inactive for a perfect tetrahedral ion but can appear as a weak band around 930-940 cm⁻¹ if the symmetry is lowered. publish.csiro.auacs.org Conversely, the ν₁ mode gives rise to a very strong and sharp peak in the Raman spectrum. The bending modes, ν₂ (doubly degenerate) and ν₄ (triply degenerate), appear at lower frequencies, around 460 cm⁻¹ and 625 cm⁻¹, respectively. mdpi.comresearching.cn The observation of splitting in the ν₃ and ν₄ bands in the IR spectrum is a clear indicator of a reduction in the site symmetry of the perchlorate anion within the crystal lattice. publish.csiro.au
| Vibrational Mode | Symmetry (Td) | Approximate Frequency (cm⁻¹) | Raman Activity | IR Activity |
|---|---|---|---|---|
| ν₁ | A₁ | ~935 | Active (Strong, Polarized) | Inactive |
| ν₂ | E | ~460 | Active (Weak, Depolarized) | Inactive |
| ν₃ | F₂ | ~1100 | Active (Weak, Depolarized) | Active (Very Strong) |
| ν₄ | F₂ | ~625 | Active (Medium, Depolarized) | Active (Strong) |
Spectroscopic Probing of Hydrogen Bonding Interactions
Vibrational spectroscopy is exceptionally sensitive to hydrogen bonding. In dodecane-1,12-diammonium perchlorate, extensive hydrogen bonds of the N-H···O type exist between the ammonium cations and the perchlorate anions. The formation of these bonds is primarily evidenced by a significant red shift (a shift to lower frequency) and substantial broadening of the N-H stretching bands in the FT-IR spectrum. nih.govtandfonline.com This phenomenon occurs because the hydrogen bond weakens the N-H covalent bond, thereby lowering the energy required to excite its stretching vibration.
Furthermore, the hydrogen bonding can also perturb the vibrational modes of the perchlorate anion. nih.gov The interaction between the ammonium protons and the perchlorate oxygen atoms can cause a slight distortion of the anion, leading to the splitting of degenerate modes (ν₃ and ν₄) and the activation of IR-inactive modes like ν₁, as discussed previously. nih.govmdpi.com The magnitude of these spectral shifts and splittings can provide qualitative information about the strength and geometry of the hydrogen bonding network within the compound. tandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Solution and Solid State
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of chemical compounds. For dodecane-1,12-diammonium perchlorate, both ¹H and ¹³C NMR provide definitive information about the carbon skeleton and the location of the charged functional groups.
¹H NMR Analysis of Alkyl Chain and Ammonium Protons
The ¹H NMR spectrum provides a detailed map of the proton environments in the dodecane-1,12-diammonium cation. The protons of the ammonium groups (-NH₃⁺) are expected to appear as a broad signal in the downfield region of the spectrum, typically around 7.0-8.0 ppm. nih.gov Their chemical shift and signal shape are often dependent on factors such as solvent, concentration, and temperature due to proton exchange and hydrogen bonding.
The protons on the long alkyl chain give rise to distinct signals. The methylene (B1212753) protons alpha to the ammonium groups (-CH₂-NH₃⁺) are the most deshielded of the alkyl protons due to the electron-withdrawing effect of the positive charge. They are expected to resonate as a triplet around 3.0 ppm. The methylene protons beta to the ammonium groups (-CH₂-CH₂-NH₃⁺) would appear further upfield, around 1.6-1.7 ppm. The bulk of the remaining methylene groups in the center of the dodecane (B42187) chain are in very similar chemical environments and will overlap to form a large, broad singlet-like signal around 1.2-1.4 ppm. rsc.orgresearchgate.net
| Proton Assignment | Carbon Position | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| -NH₃⁺ | - | ~7.0 - 8.0 | Broad Singlet |
| -CH₂-NH₃⁺ | C1, C12 | ~3.0 | Triplet |
| -CH₂-CH₂-NH₃⁺ | C2, C11 | ~1.6 - 1.7 | Multiplet |
| -(CH₂)₈- | C3 - C10 | ~1.2 - 1.4 | Multiplet/Broad Singlet |
¹³C NMR Analysis of the Dodecane Backbone
The ¹³C NMR spectrum confirms the structure of the dodecane backbone and the effect of the terminal ammonium groups. Due to the symmetry of the molecule, only six distinct carbon signals are expected. The carbon atom directly attached to the ammonium group (C1/C12) is significantly deshielded and would appear furthest downfield, typically in the range of 40-45 ppm. The adjacent carbon (C2/C11) would resonate around 28-30 ppm. The remaining carbons of the chain (C3-C6) would appear in the characteristic region for internal methylene groups in a long alkyl chain, between approximately 26 and 32 ppm, with subtle differences allowing for their individual assignment in high-resolution spectra. rsc.org
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C1, C12 | ~40 - 45 |
| C2, C11 | ~28 - 30 |
| C3, C10 | ~26 - 27 |
| C4, C9 | ~29.0 - 29.5 |
| C5, C8 | ~29.0 - 29.5 |
| C6, C7 | ~31 - 32 |
Solid-State NMR Spectroscopy for Crystalline Environment Probes
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the local chemical environment of atoms in a crystalline solid. nih.gov It provides detailed, atom-level insights into the structure and dynamics of materials. researchgate.net For organic salts like dodecane-1,12-diammonium perchlorate, solid-state NMR can reveal information about the conformation of the long alkyl chain, the nature of the ammonium head groups, and their interactions with the perchlorate counter-ions.
In analogous systems, such as tetra-n-hexyl ammonium perchlorate, high-resolution solid-state proton (¹H) NMR has been used to study the mobility of the hydrocarbon chains in the solid phase. ibm.com The observation of well-defined resonances in the solid state at elevated temperatures suggests that the hydrocarbon chains exist in a state of free rotation, a characteristic of a plastic crystalline state, while the ammonium and perchlorate ions remain fixed in the lattice. ibm.com For dodecane-1,12-diammonium perchlorate, ¹³C and ¹⁵N solid-state NMR would be particularly informative.
¹³C Solid-State NMR: The ¹³C spectrum would be expected to show a series of peaks corresponding to the different carbon environments along the dodecane chain. Carbons closer to the ammonium groups would exhibit different chemical shifts compared to those in the middle of the chain due to the electron-withdrawing effect of the -NH₃⁺ groups. The resolution and line widths of these peaks would provide information on the conformational order or disorder of the alkyl chains within the crystal lattice.
¹⁵N Solid-State NMR: The ¹⁵N spectrum would provide direct insight into the environment of the nitrogen atoms in the ammonium groups. The chemical shift would confirm the protonation state, and any splitting or broadening of the signal could indicate multiple crystallographically distinct ammonium sites or specific hydrogen bonding interactions with the perchlorate anions.
A hypothetical representation of expected ¹³C solid-state NMR chemical shifts for the dodecyl chain is presented below, based on general principles.
| Carbon Position | Expected Chemical Shift Range (ppm) | Notes |
| C1, C12 | 35 - 45 | Deshielded due to proximity to the -NH₃⁺ group. |
| C2, C11 | 25 - 35 | Slightly less deshielded than C1/C12. |
| C3-C10 | 20 - 30 | "Bulk" methylene carbons, likely with overlapping resonances. |
This table is illustrative and based on general principles of NMR spectroscopy for alkylammonium compounds.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule. uobabylon.edu.iq The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals.
For simple, saturated aliphatic amines and their corresponding ammonium salts, the expected electronic transitions are high-energy σ → σ* transitions, which occur in the far UV region (typically below 200 nm). uobabylon.edu.iq The dodecane-1,12-diammonium cation, lacking any chromophores like double bonds or aromatic rings, would not be expected to show significant absorption in the standard UV-Vis range (200-800 nm). The perchlorate anion (ClO₄⁻) is also transparent in this region.
Therefore, the UV-Vis spectrum of dodecane-1,12-diammonium perchlorate is predicted to be largely featureless, serving primarily as a baseline. Any observed absorption would likely be due to impurities rather than the compound itself. The primary utility of UV-Vis in this context would be to confirm the absence of conjugated systems or other chromophoric contaminants.
| Transition Type | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |
| σ → σ* | C-C, C-H, C-N, N-H | < 200 | Low to Medium |
This table presents expected transitions for saturated aliphatic ammonium compounds based on established spectroscopic principles. uobabylon.edu.iq
Advanced Chiroptical Spectroscopic Techniques (e.g., VCD, ECD) if applicable to analogous chiral diamine salts
Chiroptical spectroscopic techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are essential for studying chiral molecules. wikipedia.orgnih.gov These methods measure the differential absorption of left and right circularly polarized light. wikipedia.org While dodecane-1,12-diamine is itself achiral, these techniques are highly relevant for the study of analogous long-chain diamines that possess chirality. nih.govresearchgate.net Such chiral diamines can be synthesized from natural α-amino acids. nih.govresearchgate.net
Vibrational Circular Dichroism (VCD): VCD spectroscopy is the extension of circular dichroism into the infrared region, probing the stereochemistry associated with molecular vibrations. wikipedia.org For a chiral analogue of dodecane-1,12-diammonium perchlorate, such as one with methyl groups or other stereocenters along the alkyl chain, VCD could provide detailed three-dimensional structural information in solution. wikipedia.org The technique is powerful for determining the absolute configuration of chiral molecules by comparing experimental spectra to those predicted by quantum chemical calculations. nih.gov
Electronic Circular Dichroism (ECD): ECD spectroscopy is the counterpart to UV-Vis absorption and provides information about the electronic transitions of chiral molecules. acs.org As with UV-Vis, a simple chiral long-chain diammonium salt would likely show ECD signals only in the far-UV region. However, if the chiral diamine were to form a complex with a chromophore or a nanocrystal, induced ECD signals could appear in the visible range, providing insight into the structure of the complex. nih.gov
The study of chiral long-chain peptoid oligomers, which are related structural mimics, has shown that chain length significantly influences the stability of helical secondary structures, which give rise to intense circular dichroism spectra. acs.org This suggests that for chiral long-chain diamine salts, chain length and intermolecular interactions play a crucial role in the observed chiroptical properties.
| Technique | Spectral Region | Information Obtained for Analogous Chiral Diamine Salts |
| VCD | Infrared (IR) | Absolute configuration, solution-phase conformation, intermolecular interactions. wikipedia.orgnih.gov |
| ECD | Ultraviolet-Visible (UV-Vis) | Electronic transitions of chiral centers, secondary structure (e.g., helicity), complex formation. acs.orgnih.gov |
This table summarizes the applicability of chiroptical techniques to chiral analogues of the subject compound.
Computational and Theoretical Studies on Dodecane 1,12 Diammonium Perchlorate
Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a robust framework for investigating the structural and electronic properties of chemical systems. at.ua For Dodecane-1,12-diammonium perchlorate (B79767), DFT calculations are instrumental in understanding the fundamental characteristics of its constituent ions and their interactions.
The first step in a computational analysis is the geometry optimization of the Dodecane-1,12-diammonium dication and the perchlorate anions. This process determines the lowest energy arrangement of atoms. For the Dodecane-1,12-diammonium dication, the long C12 alkyl chain is expected to adopt a stable, low-energy, all-trans conformation to minimize steric hindrance. The terminal ammonium (B1175870) groups (-NH3+) would feature a tetrahedral geometry around the nitrogen atoms. The perchlorate anion (ClO4-) is known to have a stable tetrahedral geometry.
DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy, closely matching experimental data where available. at.ua The optimization process would confirm the expected conformations and provide precise geometric parameters for the ions in their ground state.
Table 1: Illustrative Optimized Geometrical Parameters for Dodecane-1,12-diammonium Perchlorate This table is illustrative, based on typical values from DFT calculations on similar compounds.
| Parameter | Ion | Calculated Value |
|---|---|---|
| C-C Bond Length | Dodecane-1,12-diammonium | ~1.54 Å |
| C-N Bond Length | Dodecane-1,12-diammonium | ~1.48 Å |
| N-H Bond Length | Dodecane-1,12-diammonium | ~1.04 Å |
| Cl-O Bond Length | Perchlorate | ~1.50 Å |
| C-C-C Bond Angle | Dodecane-1,12-diammonium | ~112° |
| H-N-H Bond Angle | Dodecane-1,12-diammonium | ~109.5° |
| O-Cl-O Bond Angle | Perchlorate | ~109.5° |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP illustrates regions of positive and negative electrostatic potential on the electron density surface. For Dodecane-1,12-diammonium perchlorate, the MEP would show concentrated positive potential (electrophilic regions) around the hydrogen atoms of the ammonium groups, indicating their role as hydrogen bond donors. Conversely, a strong negative potential (nucleophilic regions) would be localized around the oxygen atoms of the perchlorate anions, highlighting them as hydrogen bond acceptors.
Fukui functions are another key concept from DFT used to predict reactive sites within a molecule. wikipedia.org These functions identify which atoms are most susceptible to nucleophilic attack (f+), electrophilic attack (f-), or radical attack (f0) by analyzing the change in electron density upon the addition or removal of an electron. scm.comfaccts.de For the Dodecane-1,12-diammonium perchlorate system, Fukui function analysis would quantify the reactivity of specific sites. The oxygen atoms of the perchlorate anion would exhibit high values for f+, indicating susceptibility to electrophilic attack (e.g., protonation), while the acidic protons of the ammonium groups would be associated with high f- values, indicating their favorability for removal by a nucleophile. nih.gov
DFT calculations are highly effective in predicting vibrational and electronic spectra, which can be compared with experimental data for validation.
IR and Raman Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign experimental FT-IR and FT-Raman spectra. at.uasemanticscholar.org For Dodecane-1,12-diammonium perchlorate, characteristic vibrational modes would include N-H stretching vibrations from the ammonium groups, C-H stretching and bending modes from the long alkyl chain, and distinct stretching and bending modes from the perchlorate anion. at.uaresearchgate.net Comparing calculated and experimental spectra allows for a detailed understanding of the molecule's vibrational behavior.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is used to predict 1H and 13C NMR chemical shifts. nih.gov These calculations can confirm the chemical structure by correlating the computed shifts with the experimental spectrum. researchgate.net For the title compound, distinct signals would be predicted for the different carbon atoms along the dodecane (B42187) chain and for the protons of the ammonium and methylene (B1212753) groups.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic transitions and simulate the UV-Vis absorption spectrum. elixirpublishers.com This analysis helps to understand the electronic properties, including the HOMO-LUMO energy gap, which is a measure of the molecule's electronic excitability and kinetic stability.
Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups This table is illustrative, based on typical values from DFT calculations on similar compounds.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| -NH₃⁺ | Symmetric/Asymmetric Stretching | 3200 - 3400 |
| -CH₂- | Symmetric/Asymmetric Stretching | 2850 - 2950 |
| -NH₃⁺ | Bending | 1500 - 1650 |
| -CH₂- | Scissoring | 1450 - 1470 |
| ClO₄⁻ | Asymmetric Stretching | ~1100 |
| ClO₄⁻ | Symmetric Stretching | ~930 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While DFT provides a static, ground-state picture, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. nih.govmdpi.com For Dodecane-1,12-diammonium perchlorate, MD simulations can model the motions and interactions of the ions within a crystal lattice or in solution. acs.org These simulations can reveal the dynamics of the hydrogen bond network between the ammonium cations and perchlorate anions, showing how these bonds form, break, and persist over time. Furthermore, MD can be used to calculate bulk properties such as density and heat capacity, providing a bridge between the molecular and macroscopic scales. frontiersin.org
Quantum Chemical Topology and Non-Covalent Interaction Analysis (e.g., Hirshfeld Surface Analysis, QTAIM)
To gain a deeper understanding of the non-covalent interactions (NCIs) that govern the crystal packing, advanced topological analyses are employed. unam.mxnih.govmdpi.com
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a powerful method for analyzing the electron density to characterize chemical bonds and intermolecular interactions. ijnc.ir By locating bond critical points (BCPs) between interacting atoms (e.g., between a hydrogen of -NH3+ and an oxygen of ClO4-), QTAIM can determine the nature and strength of the interaction. orientjchem.orgresearchgate.net The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to classify the interaction as either shared (covalent) or closed-shell (ionic, hydrogen bond). acs.org For the N-H···O hydrogen bonds in this system, QTAIM analysis would confirm their electrostatic nature and provide an estimate of their strength. rsc.org
Table 3: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table is illustrative, based on typical values for similar organic salts.
| Contact Type | Typical Contribution (%) | Significance |
|---|---|---|
| H···H | 50 - 65 % | Represents contacts between the long alkyl chains. |
| O···H / H···O | 25 - 40 % | Crucial N-H···O hydrogen bonds and other C-H···O contacts. iucr.org |
| C···H / H···C | 5 - 10 % | General van der Waals interactions. |
Proton Transfer Mechanism Theoretical Investigations in Ammonium Perchlorate Systems
The initial step in the thermal decomposition of ammonium perchlorate (AP) is widely believed to be proton transfer from the ammonium cation to the perchlorate anion. acs.orgpsu.edu Theoretical studies on AP provide a framework for understanding this process in Dodecane-1,12-diammonium perchlorate. DFT calculations have shown that direct proton transfer in the condensed phase is often hindered by a significant energy barrier. researchgate.net
Instead, a multi-step mechanism is often proposed. One study revealed a two-step process where the ClO4⁻ anion first decomposes, followed by a nearly barrier-free proton transfer from NH4⁺ to the decomposition product. researchgate.net The activation energy for the initial ClO4⁻ decomposition was calculated to be substantial (e.g., 78.32 kcal/mol). researchgate.net These theoretical investigations are crucial for modeling the stability and decomposition pathways of energetic materials like Dodecane-1,12-diammonium perchlorate. psu.edu Understanding the energetics of proton transfer is essential for predicting the material's behavior under various conditions. researchgate.net
Supramolecular Assembly and Intermolecular Interactions in Dodecane 1,12 Diammonium Perchlorate Systems
Self-Assembly Principles Driven by Long Alkyl Chains and Ionic Interactions
The self-assembly of dodecane-1,12-diammonium perchlorate (B79767) is governed by the dual nature of its cation. This cation is a bolaamphiphile, featuring a hydrophobic twelve-carbon alkyl chain capped at both ends by hydrophilic, positively charged ammonium (B1175870) groups. solubilityofthings.com This structure dictates its behavior in various environments, leading to the formation of ordered supramolecular assemblies.
The primary driving forces for this self-organization are:
Hydrophobic Interactions : The long dodecane (B42187) backbone is nonpolar and seeks to minimize its contact with polar environments. solubilityofthings.com In aqueous media, these chains tend to aggregate, driving the formation of structures like micelles or bilayers where the hydrophobic cores are shielded from water.
Ionic Interactions and Hydrogen Bonding : The terminal ammonium (-NH3+) groups are charged and can form strong electrostatic interactions with the perchlorate anions. Furthermore, these groups act as hydrogen bond donors, forming directional hydrogen bonds (N-H···O) with the oxygen atoms of the perchlorate anions. This network of ionic and hydrogen bonds provides the directional "glue" that holds the assembly together. rsc.org
Van der Waals Forces : Along the length of the aggregated alkyl chains, van der Waals interactions become significant. nih.gov The strength of these interactions is dependent on the length of the chain; longer chains lead to stronger attractions, which enhances the stability of the assembled structures. nih.govrsc.orgnih.gov
The balance between the repulsive forces of the positively charged termini and the attractive hydrophobic and van der Waals forces of the long chains is crucial. sigmaaldrich.com This equilibrium determines the final architecture of the supramolecular assembly. The length of the alkyl chain has a critical effect on the structure and properties of the resulting material, influencing everything from phase transition temperatures to the organization of polar and non-polar domains. nih.govnih.gov
Table 1: Key Intermolecular Interactions in Dodecane-1,12-diammonium Perchlorate Assembly
| Interaction Type | Participating Groups | Role in Self-Assembly |
| Ionic (Electrostatic) | Ammonium Cations (NH₃⁺) and Perchlorate Anions (ClO₄⁻) | Primary force holding the ionic components together, contributing to lattice energy. |
| Hydrogen Bonding | Ammonium (N-H, donor) and Perchlorate (O, acceptor) | Provides directionality and strength, forming specific structural motifs. rsc.org |
| Hydrophobic Effect | Dodecane Chains (-C₁₂H₂₄-) | Drives aggregation of alkyl chains to minimize contact with polar solvents. solubilityofthings.com |
| Van der Waals Forces | Dodecane Chains (-C₁₂H₂₄-) | Stabilizes the packed arrangement of the alkyl chains. nih.gov |
Role of Perchlorate Anions in Directing Supramolecular Architectures
Anions are not merely passive charge-balancers in crystal formation; they play an active and decisive role in directing the final three-dimensional structure. rsc.org The perchlorate anion (ClO₄⁻) has specific characteristics that influence the supramolecular architecture of dodecane-1,12-diammonium salts.
Ammonium perchlorate itself crystallizes in a colorless orthorhombic structure at temperatures below 240 °C. wikipedia.orgnih.gov The decomposition of the salt begins with a proton transfer from the ammonium cation to the perchlorate anion. acs.org In the context of the long-chain diammonium salt, the perchlorate anion's primary role is to organize the cationic components through hydrogen bonding.
Key features of the perchlorate anion and their impact include:
Geometry and Size : The perchlorate anion is tetrahedral, which allows it to act as a multi-directional acceptor for hydrogen bonds. Its relatively large size influences the spacing and packing of the larger diammonium cations.
Hydrogen Bond Acceptor : The oxygen atoms of the perchlorate anion are effective hydrogen bond acceptors. They form robust N-H···O hydrogen bonds with the ammonium groups of the dodecane-1,12-diammonium cation. This interaction is fundamental to the formation of the crystal lattice.
The interplay between the cations and the perchlorate anions can influence spin-state stabilization and spin-transition profiles in more complex coordination compounds, highlighting the anion's critical role in determining the material's physical properties. rsc.org
Crystal Engineering Strategies for Tailoring Solid-State Properties
Crystal engineering is the rational design of functional molecular solids by controlling intermolecular interactions. rsc.org For dodecane-1,12-diammonium perchlorate, these strategies can be employed to modify its solid-state properties for specific applications. The goal is to control the arrangement of molecules in the crystal lattice to achieve desired characteristics like stability, solubility, or reactivity.
Strategies applicable to this system include:
Salt Formation : The fundamental strategy is the formation of the salt itself from dodecane-1,12-diamine and perchloric acid. The choice of the anion (in this case, perchlorate) is a critical first step in determining the crystal packing. By replacing perchlorate with other anions of different sizes, shapes, and hydrogen bonding capabilities (e.g., halides, nitrate (B79036), sulfate), a diverse range of supramolecular structures with different properties could be accessed.
Co-crystallization : Co-crystals are multi-component crystals where the components are held together by non-covalent interactions, typically hydrogen bonds. Dodecane-1,12-diammonium perchlorate could be co-crystallized with neutral "co-former" molecules. These co-formers could be selected to introduce new functionalities or to modify the crystal packing by forming additional hydrogen bonds or other interactions with the diammonium cation or the perchlorate anion.
Polymorphism Control : Polymorphs are different crystal structures of the same compound. Controlling crystallization conditions (e.g., solvent, temperature, rate of cooling) can lead to the formation of different polymorphs of dodecane-1,12-diammonium perchlorate. Each polymorph would have a unique molecular arrangement and, consequently, distinct physical properties.
By systematically applying these strategies, it is possible to create a family of materials based on dodecane-1,12-diamine with a tunable range of properties. rsc.org
Design and Synthesis of Functional Supramolecular Materials Incorporating Dodecane-1,12-diamine Derivatives
The unique structure of dodecane-1,12-diamine, with two reactive primary amine groups at the ends of a long, flexible chain, makes it a valuable building block for a variety of functional materials. solubilityofthings.comcymitquimica.com Its derivatives can be incorporated into polymers, gels, and other advanced materials where supramolecular organization is key to function.
Examples of such materials include:
Polymers : Dodecane-1,12-diamine is a key monomer in the synthesis of certain polyamides and polyurethanes. solubilityofthings.com For instance, it can undergo polycondensation reactions with dicarboxylic acids to form nylons. The long, flexible C12 segment imparts specific properties like flexibility and hydrophobicity to the polymer backbone. Multicomponent reactions can also be used to create complex polymers from this diamine. researchgate.net
Supramolecular Gels : The self-assembly properties of dodecane-1,12-diamine derivatives can be harnessed to create supramolecular gels. In combination with other components, such as dendritic peptides, it can self-assemble in various solvents to form gel-phase materials. sigmaaldrich.com The resulting fibrous networks trap the solvent, leading to the formation of a soft, responsive material.
Functional Materials for Electronics : As a long-chain diammonium alkane, derivatives of dodecane-1,12-diamine can be used in materials like perovskite solar cells. These molecules can help suppress intermediate phases during crystallization and passivate defects, leading to more efficient and stable devices. researchgate.net It is also listed as a building block for electronic materials and quantum dot reagents. cymitquimica.comtcichemicals.com
The synthesis of these materials leverages the predictable self-assembly and reactive nature of the diamine, allowing for the bottom-up construction of materials with tailored macroscopic properties.
Host-Guest Chemistry and Complex Formation with Dodecane-1,12-diammonium Cation
The dodecane-1,12-diammonium cation can act as a flexible guest molecule that adapts its conformation to fit within the cavity of a larger host molecule. rsc.org This host-guest chemistry provides a powerful tool to control the shape and reactivity of the long alkyl chain in ways not possible in the bulk material. rsc.org
Notable examples of host-guest complexes include:
Encapsulation in Cucurbit rsc.orguril : The X-ray crystal structure of dodecane-1,12-diammonium encapsulated within the macrocyclic host cucurbit rsc.orguril reveals that the flexible chain is forced into an unconventional, compact U-shaped conformation. This conformation is adopted despite the electrostatic repulsion between the two positively charged ammonium groups being brought into close proximity. The favorable host-guest interactions, including hydrophobic and ion-dipole forces, are strong enough to overcome this repulsion. sigmaaldrich.com
Confinement in a "Pyrene Box" : In another system, 1,12-diammonium dodecane has been encapsulated within a crystalline superstructure formed from 1,3,6,8-pyrenetetrasulfonate anions and guanidinium (B1211019) cations. rsc.org Inside this "box," the alkyl chain is forced into a highly compressed state with multiple gauche conformations, a significant deviation from its preferred elongated zig-zag state. rsc.orgrsc.org Interestingly, this host system can selectively encapsulate different chain lengths, demonstrating molecular recognition. rsc.org
These examples demonstrate that the confinement within a host molecule can induce significant conformational changes in the dodecane-1,12-diammonium guest. This principle can be used to control molecular geometry, stabilize reactive intermediates, or create complex, interlocked structures like rotaxanes and catenanes.
Table 2: Examples of Host-Guest Systems with Dodecane-1,12-diammonium Cation
| Host Molecule | Guest Conformation | Key Driving Forces | Reference |
| Cucurbit rsc.orguril | U-shaped, compact | Hydrophobic effect, ion-dipole interactions | sigmaaldrich.com |
| Pyrenetetrasulfonate/Guanidinium ("Pyrene Box") | Compressed, multiple gauche conformations | Hydrogen bonding, van der Waals interactions, charge interactions | rsc.orgrsc.org |
Based on a comprehensive search of available scientific literature, there is no specific information regarding the mechanistic studies of proton transfer and the thermal behavior of the compound Dodecane-1,12-diammonium perchlorate (also referred to as Dodecane-1,12-diamine;perchloric acid).
The detailed experimental data required to populate the requested article structure—including investigations into high-temperature acid-base theory, the influence of anion basicity on proton transfer, thermal decomposition pathways, onset temperatures, decomposition products, and kinetic evaluations for this specific compound—is not present in the public domain.
Research in the field of energetic materials has extensively covered simpler compounds like ammonium perchlorate (AP). For AP, the decomposition is known to be a complex process initiated by proton transfer from the ammonium cation (NH₄⁺) to the perchlorate anion (ClO₄⁻), forming ammonia (B1221849) (NH₃) and perchloric acid (HClO₄) intermediates. researchgate.netrsc.org This process occurs in two main stages: a low-temperature decomposition (LTD) and a high-temperature decomposition (HTD). researchgate.netmdpi.com The gaseous products from AP decomposition are well-documented and include species such as N₂O, NO₂, HCl, H₂O, and O₂. nih.govresearchgate.net
However, the introduction of a long C₁₂ aliphatic chain, as in dodecane-1,12-diammonium perchlorate, would significantly alter these characteristics. The organic diamine cation is substantially different in structure, basicity, and reactivity compared to the simple ammonium ion. Its presence would introduce different decomposition pathways, likely involving C-N and C-C bond cleavage, and would lead to a different profile of gaseous and condensed-phase products.
Without specific experimental studies (such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), or Mass Spectrometry (MS)) performed on dodecane-1,12-diammonium perchlorate, any attempt to describe its thermal behavior would be speculative and not scientifically accurate.
Therefore, the requested article cannot be generated as it would lack the factual, data-driven basis required for a scientific document. Further empirical research on dodecane-1,12-diammonium perchlorate is needed to provide the information sought.
Mechanistic Studies of Proton Transfer and Thermal Behavior of Dodecane 1,12 Diammonium Perchlorate
Correlation between Crystal Structure, Hydrogen Bonding, and Thermal Stability
The thermal behavior of energetic materials is intrinsically linked to their crystal packing and the network of intermolecular interactions, particularly hydrogen bonds. For a compound like Dodecane-1,12-diammonium perchlorate (B79767), the arrangement of the long dodecane (B42187) chains, the positions of the ammonium (B1175870) cations, and the perchlorate anions, along with the hydrogen bonds between the ammonium groups (N-H) and the oxygen atoms of the perchlorate ions (O-ClO3), would be critical in determining its thermal stability.
In the absence of specific data for Dodecane-1,12-diammonium perchlorate, a hypothetical discussion based on related compounds can be outlined. It is well-established that hydrogen bonding plays a crucial role in the stability of ammonium salts. The strength and geometry of these bonds can influence the activation energy required for thermal decomposition. A well-ordered, three-dimensional hydrogen-bonding network would likely enhance the thermal stability of the compound by holding the ions in a rigid lattice, thus requiring more energy to initiate decomposition.
Furthermore, any phase transitions that Dodecane-1,12-diammonium perchlorate might undergo before decomposition would be closely tied to its crystal structure. Changes in the crystal system upon heating could alter the hydrogen bond distances and angles, potentially leading to a less stable arrangement and a lower decomposition temperature.
To provide a detailed and accurate analysis as requested, experimental data from techniques such as single-crystal X-ray diffraction would be necessary to determine the precise crystal structure, including bond lengths, bond angles, and the geometry of the hydrogen bonds. Thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be required to determine the melting point, decomposition temperatures, and the energetic profile of the compound.
Without such empirical data, any further discussion on the correlation between the crystal structure, hydrogen bonding, and thermal stability of Dodecane-1,12-diammonium perchlorate would be purely speculative and would not meet the standards of a scientifically accurate and informative article. Further research is needed to characterize this specific compound and elucidate these important structure-property relationships.
Advanced Materials Research Perspectives Involving Long Chain Diammonium Perchlorate Analogs
Integration of Long-Chain Diammonium Cations in Perovskite Materials Research (by analogy to halide salts)
While direct studies on dodecane-1,12-diammonium perchlorate (B79767) in perovskite solar cells are not extensively documented, the role of analogous long-chain diammonium cations, particularly dihalide salts, provides a strong basis for understanding their potential impact. The introduction of large organic cations is a key strategy in the development of stable and efficient perovskite photovoltaics, often leading to the formation of 2D/3D perovskite structures which combine the high charge transport of 3D perovskites with the enhanced stability of 2D perovskites.
The incorporation of long-chain diammonium cations, such as octane-1,8-diamine dihydroiodide (ODADI), has been shown to significantly influence the crystallization process of wide-bandgap (WBG) perovskite films. Research indicates that these large cations can suppress the formation of unwanted intermediate phases during film formation. This suppression of intermediate phases is crucial for achieving high-quality perovskite films with uniform morphology and fewer defects. The long alkyl chain of the dodecane-1,12-diammonium cation would be expected to play a similar role, modulating the crystallization kinetics to favor the desired perovskite phase. The molecular configuration of the diammonium cation, including its length and flexibility, can regulate the crystal orientation and mitigate lattice distortion, which is critical for efficient charge transport.
| Additive | Effect on Crystallization | Resulting Film Quality |
| None (Control) | Formation of multiple intermediate phases | Non-uniform, higher defect density |
| Long-Chain Diammonium Cation (e.g., ODADI) | Suppression of intermediate phases, promotes desired phase growth | High-quality, vertically oriented crystals, reduced lattice distortion |
This table is illustrative, based on findings for analogous long-chain diammonium halide salts.
A significant challenge in perovskite solar cell technology is the presence of crystallographic defects, especially at the surface and grain boundaries of the polycrystalline perovskite film. These defects act as non-radiative recombination centers, limiting device efficiency and stability. Long-chain diammonium salts have proven effective as passivating agents. For instance, octane-1,8-diammonium iodide has been shown to successfully passivate surface and grain boundary defects without inducing a phase transformation from the desired 3D to a 2D perovskite structure. The long dodecyl chain of the dodecane-1,12-diammonium cation, being hydrophobic, could also enhance the moisture resistance of the perovskite film, thereby improving the long-term stability of the solar cell. The two ammonium (B1175870) groups can anchor the cation at the perovskite surface, with the long alkyl chain providing a protective layer.
| Passivation Agent | Defect Density | Non-radiative Recombination | Device Stability |
| None (Control) | High | Significant | Poor |
| Long-Chain Diammonium Cation | Reduced | Suppressed | Improved moisture resistance |
This table is illustrative, based on findings for analogous long-chain diammonium halide salts.
Energetic Materials Research Context (general ammonium perchlorates)
Ammonium perchlorate (AP) is a cornerstone oxidizer in solid composite propellants due to its high oxygen content and favorable performance characteristics. The investigation of novel ammonium perchlorate-based materials is driven by the need for enhanced performance, improved stability, and reduced sensitivity. Dodecane-1,12-diammonium perchlorate can be considered a fuel-rich version of ammonium perchlorate, where the long hydrocarbon chain of the cation acts as an integrated fuel source.
The energetic properties of ammonium salts are significantly influenced by the nature of the cation. In dodecane-1,12-diammonium perchlorate, the presence of the long C12 alkyl chain introduces a substantial amount of carbon and hydrogen, increasing the fuel content of the molecule compared to standard ammonium perchlorate. This would alter the oxygen balance of the material, likely making it more negative.
The thermal decomposition behavior is a critical aspect of energetic materials. While pure ammonium perchlorate decomposes in distinct stages, the decomposition of dodecane-1,12-diammonium perchlorate would be a more complex process involving the breakdown of the long alkyl chain. The energy release would be a combination of the decomposition of the perchlorate anion and the oxidation of the hydrocarbon chain. The structure of the cation, being a long, flexible chain, could also influence the crystal packing and, consequently, the material's sensitivity to mechanical stimuli like impact and friction. The introduction of a flexible organic component might lead to a material with lower sensitivity.
| Compound | Fuel Content | Oxygen Balance | Decomposition Onset |
| Ammonium Perchlorate | Low (from NH₄⁺) | Positive | ~290-300 °C (LTD) |
| Dodecane-1,12-diammonium Perchlorate | High (from C₁₂H₂₈N₂²⁺) | Negative (expected) | To be determined |
This table provides a comparative estimation based on chemical principles.
A key area of research in energetic materials is the development of insensitive munitions that are less susceptible to accidental detonation. The sensitivity of energetic materials can be reduced by incorporating them into composite structures. For example, coating ammonium perchlorate particles with polymers like polydopamine has been shown to significantly decrease their impact and friction sensitivity.
The molecular structure of dodecane-1,12-diammonium perchlorate, with its long, flexible hydrocarbon chain, might inherently lead to lower sensitivity compared to purely inorganic salts. Furthermore, it could be used as a component in insensitive energetic composites. Its long alkyl chains could provide a degree of "plasticization" within a composite formulation, helping to absorb and dissipate mechanical energy. The development of energetic composites containing such long-chain diammonium perchlorates could offer a pathway to materials with a favorable balance of performance and safety. For instance, composites of ammonium perchlorate with graphene have been studied to create insensitive energetic materials.
Coordination Polymer and Metal-Organic Frameworks (MOFs) Utilizing Dodecane-1,12-diamine as a Ligand or Structure-Directing Agent
Dodecane-1,12-diamine, with its two terminal amine groups separated by a long, flexible dodecyl chain, is a versatile building block for the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). The amine groups can coordinate to metal centers, while the flexible backbone can adopt various conformations, leading to a wide range of network structures.
The length and flexibility of the diamine ligand play a crucial role in determining the dimensionality and topology of the resulting coordination polymer. While rigid ligands often lead to predictable structures, flexible ligands like dodecane-1,12-diamine can result in more complex and often interpenetrated frameworks. The conformational freedom of the dodecyl chain allows it to bend and fold to accommodate the geometric requirements of the metal coordination sphere and the packing of the resulting network.
In the context of MOFs, dodecane-1,12-diamine can act as a long, flexible pillar connecting layers of metal-carboxylate or other building units to form 3D frameworks. The length of the pillar directly influences the pore size and the interlayer spacing within the MOF. Such materials could have applications in gas storage and separation, where the flexible framework might exhibit interesting dynamic properties in response to guest molecules. Furthermore, the diamine can act as a structure-directing agent or a template during the synthesis of MOFs, influencing the formation of specific pore structures or network topologies without being incorporated into the final framework. The design of functional MOFs often relies on the careful selection of organic linkers to achieve desired properties, and the use of long, flexible diamines like dodecane-1,12-diamine adds a valuable tool to this synthetic toolbox.
Conclusion and Future Research Directions
Synthesis of Dodecane-1,12-diammonium Perchlorate (B79767): Achievements and Remaining Challenges
The synthesis of dodecane-1,12-diammonium perchlorate is anticipated to be a straightforward acid-base reaction between dodecane-1,12-diamine and perchloric acid. The primary achievement in this area is the high predictability and simplicity of the reaction, which is characteristic of salt formation between a strong acid and a base.
Achievements:
High-Yield Synthesis: The protonation of the two primary amine groups of dodecane-1,12-diamine by perchloric acid is expected to be a high-yield reaction, likely proceeding to completion.
Controllable Stoichiometry: The 1:2 molar ratio of the diamine to perchloric acid allows for precise control over the final product, ensuring the formation of the fully protonated diammonium salt.
Remaining Challenges:
Purity and Crystallization: A significant challenge lies in obtaining a highly pure, crystalline product. The long, flexible dodecane (B42187) chain can adopt various conformations, potentially leading to the formation of amorphous solids or oils, which are difficult to purify and characterize.
Solvent Selection: The choice of solvent is critical for controlling the crystallization process. A solvent system that can solubilize the reactants while promoting the growth of well-defined crystals of the salt is essential.
Handling of Perchloric Acid: Perchloric acid is a strong oxidizing agent and requires careful handling to avoid the formation of potentially explosive mixtures, especially in the presence of organic compounds.
A typical synthetic approach would involve the slow addition of a stoichiometric amount of dilute perchloric acid to a solution of dodecane-1,12-diamine in a suitable solvent, followed by slow evaporation or cooling to induce crystallization.
Comprehensive Understanding of Structural and Spectroscopic Properties
Structural Properties:
The crystal structure of dodecane-1,12-diammonium perchlorate is expected to be characterized by a layered arrangement of the dodecane-1,12-diammonium cations and perchlorate anions. The long hydrocarbon chains of the cations are likely to self-assemble through van der Waals interactions, forming hydrophobic layers, while the ammonium (B1175870) end groups will interact with the perchlorate anions via hydrogen bonding, creating hydrophilic layers.
Representative Crystallographic Data for a Similar Compound (Butane-1,4-diammonium bis(perchlorate)) nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/m |
| a (Å) | 19.4755(10) |
| b (Å) | 5.6210(3) |
| c (Å) | 5.3470(2) |
| β (°) | 97.222(3) |
| V (ų) | 580.70(5) |
| Z | 2 |
Spectroscopic Properties:
The spectroscopic signature of dodecane-1,12-diammonium perchlorate would be a combination of the vibrational modes of the dodecane-1,12-diammonium cation and the perchlorate anion.
Infrared (IR) and Raman Spectroscopy: These techniques would be instrumental in confirming the protonation of the amine groups and characterizing the interactions between the ions. Key vibrational modes to be expected are:
N-H stretching vibrations of the ammonium groups, typically in the range of 3100-3300 cm⁻¹.
C-H stretching and bending vibrations of the long alkyl chain.
Vibrational modes of the perchlorate anion (ClO₄⁻), which has a tetrahedral geometry and exhibits characteristic strong absorptions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the dodecane chain. Protonation of the amine groups would lead to a downfield shift of the signals from the adjacent methylene (B1212753) groups.
Insights into Intermolecular Interactions and Supramolecular Organization
The supramolecular organization of dodecane-1,12-diammonium perchlorate is dominated by a network of intermolecular interactions, primarily hydrogen bonding and van der Waals forces.
Van der Waals Interactions: The long, nonpolar dodecane chains will interact with each other through van der Waals forces. These interactions will drive the packing of the alkyl chains, likely in an extended, all-trans conformation to maximize these forces, similar to what is observed in other long-chain alkylammonium salts.
Supramolecular Motifs: The interplay of these interactions is expected to result in a layered structure, a common feature for long-chain diammonium salts. nih.gov This self-assembly into well-defined supramolecular architectures is a key feature of this class of compounds.
Theoretical Contributions to Mechanistic Understanding
Theoretical and computational studies can provide significant insights into the formation, stability, and properties of dodecane-1,12-diammonium perchlorate, complementing experimental findings.
Conformational Analysis: Computational modeling can be used to predict the most stable conformations of the dodecane-1,12-diammonium cation. The flexibility of the long alkyl chain allows for a variety of possible arrangements, and theoretical calculations can help identify the low-energy conformations that are likely to be present in the solid state.
Hydrogen Bond Analysis: Quantum chemical calculations can be employed to quantify the strength and geometry of the N-H···O hydrogen bonds between the cation and anion. This information is vital for understanding the stability of the crystal lattice and the role of these interactions in the supramolecular organization.
Spectroscopic Predictions: Theoretical calculations can predict the vibrational frequencies (IR and Raman) and NMR chemical shifts of the compound. Comparing these predicted spectra with experimental data can aid in the assignment of spectral features and provide a more detailed understanding of the molecular structure and dynamics.
Emerging Research Avenues and Potential for Novel Functional Materials Design
The unique combination of a long, flexible hydrocarbon chain and ionic end groups in dodecane-1,12-diammonium perchlorate opens up several exciting avenues for future research and the design of novel functional materials.
Phase Transitions and Thermal Behavior: The long alkyl chains suggest the possibility of temperature-induced phase transitions, similar to those observed in other long-chain alkylammonium salts. These phase transitions could be associated with changes in the conformation and packing of the alkyl chains, leading to interesting thermal and dielectric properties.
Intercalation Chemistry: The layered structure of dodecane-1,12-diammonium perchlorate could potentially be exploited for intercalation chemistry. The spacing between the layers could be tuned by changing the length of the alkyl chain, allowing for the insertion of guest molecules and the creation of novel hybrid organic-inorganic materials.
Self-Assembled Monolayers and Thin Films: The amphiphilic nature of the dodecane-1,12-diammonium cation makes it a candidate for the formation of self-assembled monolayers (SAMs) on various substrates. These ordered thin films could have applications in surface modification, nanotechnology, and as templates for the growth of other materials.
Energetic Materials: The presence of the perchlorate anion, a strong oxidizer, and the organic cation, a fuel, suggests that dodecane-1,12-diammonium perchlorate could be investigated as an energetic material. However, a thorough understanding of its thermal stability and sensitivity would be a prerequisite for any such application.
Q & A
Q. What are the recommended safety protocols for handling perchloric acid in reactions involving dodecane-1,12-diamine?
- Methodological Answer : Perchloric acid (HClO₄) requires strict safety measures due to its strong oxidizing properties and reactivity with organic compounds. When used with dodecane-1,12-diamine (a long-chain diamine), follow these steps:
- Conduct reactions in a fume hood to prevent inhalation of toxic vapors .
- Use non-porous gloves (e.g., nitrile), chemical-resistant lab coats, and eye protection. Avoid contact with incompatible materials like strong bases or reducing agents, which may cause explosive reactions .
- Store perchloric acid separately from dodecane-1,12-diamine in labeled, corrosion-resistant containers. Monitor for crystalline perchlorate salt formation, which can detonate under mechanical shock .
Q. How can dodecane-1,12-diamine hydrochloride be synthesized using perchloric acid?
- Methodological Answer : To protonate dodecane-1,12-diamine with HClO₄:
- Dissolve the diamine in an anhydrous solvent (e.g., ethanol) under nitrogen atmosphere to prevent oxidation.
- Slowly add stoichiometric perchloric acid (1:2 molar ratio) at 0–5°C to control exothermic protonation.
- Isolate the hydrochloride salt via vacuum filtration and purify by recrystallization from a non-aqueous solvent (e.g., acetonitrile). Confirm purity via melting point analysis and NMR spectroscopy .
Q. What analytical techniques are suitable for characterizing the dodecane-1,12-diamine–perchloric acid complex?
- Methodological Answer :
- FTIR Spectroscopy : Identify N–H stretching (3250–3350 cm⁻¹) and ClO₄⁻ symmetric/asymmetric vibrations (1100–625 cm⁻¹) to confirm protonation .
- Potentiometric Titration : Determine acid dissociation constants (pKa) of the diamine in aqueous HClO₄ solutions using a calibrated pH electrode and ionic strength adjustments .
- X-ray Diffraction (XRD) : Analyze crystal structure to verify coordination geometry between the diamine and perchlorate ions .
Advanced Research Questions
Q. How can researchers design experiments to study the protonation behavior of dodecane-1,12-diamine with perchloric acid under varying thermodynamic conditions?
- Methodological Answer :
- Use isothermal titration calorimetry (ITC) to measure enthalpy changes during protonation at controlled temperatures (e.g., 25°C vs. 40°C).
- Correlate results with molecular dynamics simulations to model solvent effects (e.g., water vs. DMSO) on amine-perchlorate interactions.
- Apply the Debye-Hückel equation to account for ionic strength variations in aqueous solutions .
Q. How can contradictions in reported thermal stability data for dodecane-1,12-diamine–perchlorate complexes be resolved?
- Methodological Answer :
- Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to distinguish between decomposition pathways (e.g., amine oxidation vs. perchlorate reduction).
- Combine with gas chromatography-mass spectrometry (GC-MS) to identify volatile decomposition products (e.g., NH₃, NOₓ).
- Validate reproducibility by replicating experiments across multiple labs with standardized heating rates (e.g., 10°C/min) .
Q. What theoretical frameworks explain the supramolecular interactions between dodecane-1,12-diamine and perchloric acid?
- Methodological Answer :
- Apply density functional theory (DFT) to calculate charge distribution and binding energies in amine–ClO₄⁻ complexes.
- Use Hirshfeld surface analysis to map non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) in crystallized products.
- Integrate molecular orbital theory to predict reactivity trends in hybrid organic-inorganic systems .
Q. What are the decomposition pathways of dodecane-1,12-diamine–perchlorate complexes under non-ambient conditions?
- Methodological Answer :
- Conduct accelerated aging studies by exposing samples to UV light or elevated humidity (≥80% RH). Monitor degradation via Raman spectroscopy to track ClO₄⁻ → Cl⁻ reduction.
- Analyze kinetic data using the Arrhenius equation to extrapolate shelf-life predictions.
- Compare with high-pressure DSC to assess stability under extreme conditions (e.g., 100 bar) .
Q. How can reaction conditions be optimized for synthesizing stable dodecane-1,12-diamine–perchlorate coordination polymers?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
